molecular formula C18H25N3O2S B11991547 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-propyl-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-propyl-oxalamide

Cat. No.: B11991547
M. Wt: 347.5 g/mol
InChI Key: HWRFOOSAAYMXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide is a chemical compound with the following properties:

    Linear Formula: CHNOS

    CAS Number: 333759-99-2

    Molecular Weight: 305.402 g/mol

    MDL Number: MFCD01828233

Preparation Methods

Synthetic Routes:: The synthetic route for N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide involves the condensation of appropriate precursors. Unfortunately, specific details on the synthetic steps are scarce due to limited analytical data. Researchers typically explore variations of oxalamide synthesis methods.

Industrial Production:: As of now, there is no widely established industrial production method for this compound. It remains primarily of interest to early discovery researchers and is not part of routine large-scale production

Chemical Reactions Analysis

Reactivity:: N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide may undergo various reactions, including:

    Oxidation: Potential oxidation reactions.

    Reduction: Susceptibility to reduction processes.

    Substitution: Substitution reactions at specific functional groups.

Common Reagents and Conditions:: Precise reagents and conditions depend on the specific reaction. Researchers would explore suitable catalysts, solvents, and temperatures.

Major Products:: The major products formed during these reactions would vary based on the reaction type. Further experimental studies are necessary to elucidate specific products.

Scientific Research Applications

Chemistry::

    Catalysis: Investigating its catalytic properties.

    Supramolecular Chemistry: Exploring its interactions with other molecules.

Biology and Medicine::

    Drug Discovery: Assessing its potential as a drug candidate.

    Biological Activity: Investigating its effects on biological systems.

Industry::

    Materials Science: Exploring its use in materials synthesis.

Mechanism of Action

The precise mechanism by which N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-propyl-oxalamide is unique due to its specific combination of structural features. Similar compounds include N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide and N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pentyl-oxalamide .

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-propyloxamide

InChI

InChI=1S/C18H25N3O2S/c1-2-3-19-15(22)16(23)21-17-20-14(10-24-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,2-9H2,1H3,(H,19,22)(H,20,21,23)

InChI Key

HWRFOOSAAYMXOR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.